2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O4S/c1-33-21-17(18(23)28(26-21)9-16(29)24-13-5-3-12(22)4-6-13)20-25-19(27-32-20)11-2-7-14-15(8-11)31-10-30-14/h2-8H,9-10,23H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCRCQMCUAWVKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN(C(=C1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4)N)CC(=O)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and oxadiazole intermediates, followed by their coupling with the pyrazole ring. The final step involves the acylation of the pyrazole derivative with 4-chlorophenyl acetic acid under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups on the benzodioxole moiety can be reduced to amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in acidic conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and pyrazole derivatives exhibit significant antimicrobial properties. The incorporation of the benzodioxole moiety may enhance these effects due to its ability to interact with bacterial membranes or enzymes. Studies have shown that similar structures can inhibit the growth of various pathogens, including bacteria and fungi .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Compounds with oxadiazole and pyrazole rings have been investigated for their ability to induce apoptosis in cancer cells. For instance, studies have demonstrated that derivatives with similar scaffolds can inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways associated with tumor growth .
Neuroprotective Effects
Neuroprotection is another promising application for this compound. Research has highlighted the neuroprotective properties of oxadiazole derivatives in models of neurodegenerative diseases such as Alzheimer's. The ability to modulate oxidative stress and inflammation pathways may contribute to the protective effects observed in preclinical studies .
Case Studies
Mechanism of Action
The mechanism of action of this compound in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The benzodioxole and oxadiazole moieties may play a role in binding to these targets, while the pyrazole ring could be involved in modulating the activity of the compound.
Comparison with Similar Compounds
Table 1: Structural Differences in Pyrazole-Oxadiazole Derivatives
Key Observations :
- Benzodioxol vs.
- Chlorophenyl Positioning : The 4-chlorophenyl group in the target compound avoids steric clashes seen in 2-chloro-substituted analogs (e.g., ), favoring interactions with flat binding sites.
Pharmacological Implications
Table 2: Inferred Bioactivity Based on Structural Analog Data
Mechanistic Insights :
- Methylsulfanyl Group : Present in the target and analogs (e.g., ), this group may act as a hydrogen bond acceptor or participate in hydrophobic interactions .
- Benzodioxol’s Role : Computational studies (e.g., Multiwfn ) suggest the benzodioxol moiety enhances electron delocalization, stabilizing interactions with aromatic residues in target proteins.
Computational and Experimental Support
- Noncovalent Interaction Analysis: The benzodioxol group’s electron-rich surface may facilitate stronger van der Waals interactions compared to methoxyphenyl analogs, as modeled using density-derived metrics .
- Solubility Predictions : The 4-chlorophenyl group likely reduces aqueous solubility relative to methyl- or butyl-substituted derivatives (e.g., ), necessitating formulation optimization.
Biological Activity
The compound 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide is a complex organic molecule notable for its diverse biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and other pharmacological effects, supported by relevant case studies and research findings.
The compound possesses the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 450.47 g/mol |
| Molecular Formula | C21H18N6O4S |
| LogP | 3.5136 |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 3 |
| Polar Surface Area | 104.996 Ų |
These properties suggest a moderate lipophilicity and potential for various interactions within biological systems.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this one, particularly those containing oxadiazole and pyrazole moieties. In a literature review focusing on oxadiazole derivatives, it was found that these compounds exhibited significant bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .
Case Study: Antimicrobial Testing
In a comparative study of synthesized oxadiazole derivatives, the compound exhibited notable activity against Staphylococcus spp., with minimal cytotoxicity observed in normal cell lines (L929). The mechanism of action is believed to involve disruption of biofilm formation and inhibition of bacterial growth through interference with essential metabolic pathways .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. For instance, in vitro studies using L929 cells showed that at specific concentrations (e.g., 100 µM), some derivatives displayed cytotoxic effects while others enhanced cell viability .
Table: Cytotoxicity Results
| Compound | Concentration (µM) | Viability (%) after 24h | Viability (%) after 48h |
|---|---|---|---|
| 24 | 100 | 92 | 79 |
| 25 | 100 | 68 | 73 |
| 29 | 50 | 96 | 97 |
The results indicated that while some compounds were toxic at higher concentrations, others had a stimulatory effect on cell viability.
The biological activity of this compound may be attributed to its structural features, particularly the presence of the oxadiazole and pyrazole rings. These moieties are known for their ability to interact with various biological targets, including enzymes involved in metabolic pathways and receptors in cellular signaling .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves multi-step protocols, including cyclization of hydrazide precursors using agents like POCl₃ (phosphorus oxychloride) at elevated temperatures (~120°C). For example, analogous pyrazole-oxadiazole hybrids are synthesized via cyclization of substituted benzoic acid hydrazides, followed by coupling with aminopyrazole intermediates . Optimization may require adjusting stoichiometry, solvent polarity (e.g., dioxane or DMF), and temperature gradients to minimize side reactions. Purification via recrystallization (ethanol-DMF mixtures) or column chromatography is critical .
Q. Which analytical techniques are most reliable for characterizing its structure and purity?
- 1H/13C NMR : Resolves substituent positions (e.g., methylsulfanyl at δ ~2.5 ppm, aromatic protons in benzodioxol groups at δ 6.5–7.5 ppm) and confirms amine/imine tautomerism via broad singlet signals .
- IR Spectroscopy : Identifies key functional groups (C=O stretch ~1650 cm⁻¹, N-H bend ~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the oxadiazole and pyrazole cores .
Q. How can researchers evaluate the compound’s stability under varying storage conditions?
Stability studies should assess degradation kinetics in solvents (e.g., DMSO, aqueous buffers) and under thermal stress (40–60°C). HPLC monitoring at λ = 254 nm can track decomposition products. Methylsulfanyl and oxadiazole moieties may hydrolyze in acidic/basic conditions, necessitating inert atmospheres or lyophilization for long-term storage .
Advanced Research Questions
Q. What computational strategies are effective for predicting its bioactivity and target binding modes?
Molecular docking (AutoDock, Schrödinger) combined with density functional theory (DFT) can model interactions with biological targets (e.g., enzymes or receptors). For example, the oxadiazole ring’s electron-deficient nature may engage in π-π stacking with aromatic residues, while the methylsulfanyl group could influence hydrophobic binding pockets . MD simulations (NAMD/GROMACS) further assess conformational stability in solvated systems.
Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?
- Substituent Variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .
- Bioisosteric Replacement : Substitute the benzodioxol group with heterocycles (e.g., thiophene) to enhance metabolic stability .
- In Vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀), and ADMET properties (Caco-2 permeability, microsomal stability) .
Q. What experimental and computational methods resolve contradictions in reported biological data?
Discrepancies in activity (e.g., varying IC₅₀ values across studies) may arise from assay conditions (e.g., cell line specificity, serum concentration). Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) . Bayesian meta-analysis of published datasets can identify confounding variables .
Q. How can reaction mechanisms for key synthetic steps (e.g., oxadiazole formation) be elucidated?
Mechanistic studies employ isotopic labeling (e.g., ¹⁵N tracing) to track nitrogen migration during cyclization. Kinetic profiling (via in-situ IR or LC-MS) identifies rate-determining steps, while DFT calculations map transition states and intermediates .
Methodological Considerations
- Contradiction Management : Conflicting solubility data (e.g., DMSO vs. aqueous buffers) require empirical validation via nephelometry or dynamic light scattering .
- Safety Protocols : Handle chlorophenyl and methylsulfanyl groups under fume hoods due to potential toxicity; use PPE and waste disposal compliant with OSHA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
